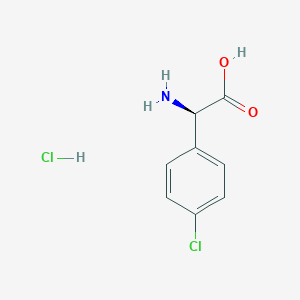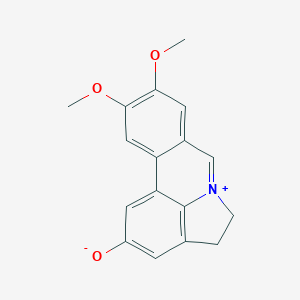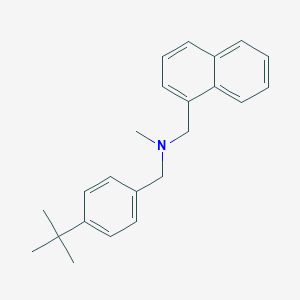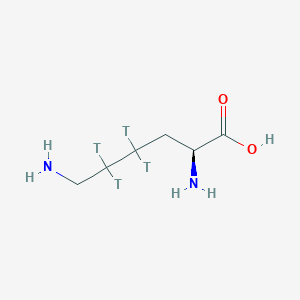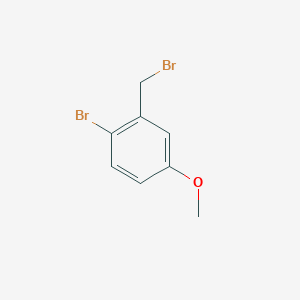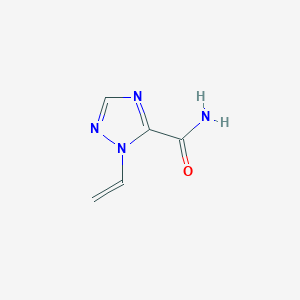![molecular formula C8H15N B035091 2-Methyl-3-azabicyclo[3.2.1]octane CAS No. 101251-91-6](/img/structure/B35091.png)
2-Methyl-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-azabicyclo[3.2.1]octane, also known as quinuclidine, is a bicyclic amine that has numerous applications in the field of organic chemistry. It is a colorless liquid that has a strong, pungent odor and is soluble in water, ethanol, and ether. Quinuclidine is widely used in the synthesis of various organic compounds, and its unique structure and properties make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-azabicyclo[3.2.1]octane is complex and varies depending on the specific compound being studied. However, it is known to interact with a range of receptors in the central nervous system, including muscarinic, histaminic, and serotonin receptors. Quinuclidine derivatives have also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Quinuclidine and its derivatives have been shown to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-3-azabicyclo[3.2.1]octane has been shown to induce sedation, hypothermia, and antinociception. Quinuclidine derivatives have also been shown to have antipsychotic and antidepressant effects, and may have potential as treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Quinuclidine is a versatile compound that has numerous advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a wide range of applications in organic synthesis. However, 2-Methyl-3-azabicyclo[3.2.1]octane can be difficult to handle due to its strong odor and toxicity, and care must be taken to ensure proper safety measures are in place.
Orientations Futures
There are numerous future directions for research involving 2-Methyl-3-azabicyclo[3.2.1]octane and its derivatives. One area of interest is the development of new 2-Methyl-3-azabicyclo[3.2.1]octane-based compounds with improved pharmacological properties, particularly for the treatment of neurological disorders. Another area of interest is the development of new synthetic methods for 2-Methyl-3-azabicyclo[3.2.1]octane and its derivatives, which could lead to the discovery of novel compounds with unique properties and applications. Finally, there is potential for the use of 2-Methyl-3-azabicyclo[3.2.1]octane in the development of new materials science applications, such as the synthesis of novel polymers and catalysts.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-azabicyclo[3.2.1]octane can be achieved through several methods, including the hydrogenation of quinoline, the reduction of N-methyl-3-piperidone, and the reaction of cyclohexanone with ammonia. The most commonly used method involves the reaction of cyclohexanone with formaldehyde and ammonia in the presence of a catalyst such as Raney nickel or platinum.
Applications De Recherche Scientifique
Quinuclidine has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Quinuclidine derivatives have been shown to exhibit a range of biological activities, including anticholinergic, antihistaminic, and anticonvulsant effects.
Propriétés
Numéro CAS |
101251-91-6 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-6-8-3-2-7(4-8)5-9-6/h6-9H,2-5H2,1H3 |
Clé InChI |
HBSYJDNMCYOBMR-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)CN1 |
SMILES canonique |
CC1C2CCC(C2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


